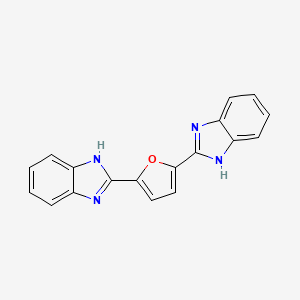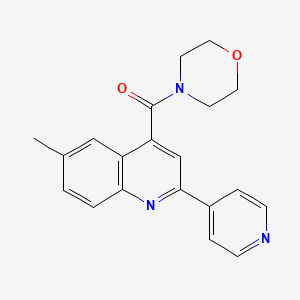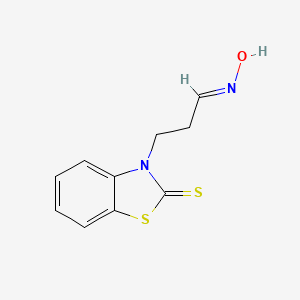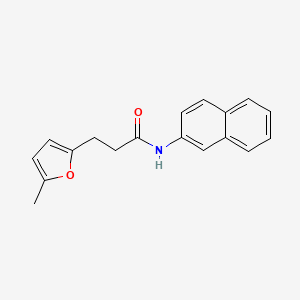
8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as AMCA (abbreviated form), is a synthetic compound that belongs to the family of chromene derivatives. AMCA has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of various signaling pathways and enzymes involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and survival. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. It also inhibits the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
In inflammation, this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by suppressing the activity of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). It also inhibits the production of prostaglandin E2 (PGE2) by suppressing the activity of COX-2.
実験室実験の利点と制限
8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages as a research tool, including its synthetic accessibility, high purity, and stability. It also has a well-defined chemical structure, which allows for accurate characterization and analysis. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One potential area of investigation is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another area of research is the elucidation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound. Additionally, the potential use of this compound as a diagnostic tool for cancer and neurodegenerative disorders warrants further investigation.
合成法
The synthesis of 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves the condensation of 2-hydroxybenzaldehyde and N-(2-methoxyphenyl)glycine methyl ester in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid. The reaction mixture is stirred at room temperature for 24 hours, followed by purification through column chromatography to obtain the pure this compound compound.
科学的研究の応用
8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-3-7-13-8-6-9-14-12-15(20(23)25-18(13)14)19(22)21-16-10-4-5-11-17(16)24-2/h3-6,8-12H,1,7H2,2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQQOCOUBSVVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)
![N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)
![N-[2-(butyrylamino)phenyl]-2-furamide](/img/structure/B5857199.png)
![4-(2-{[benzyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5857216.png)
![methyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5857222.png)
![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5857230.png)

![N'-[5-(4-isopropylphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N,N-dimethylimidoformamide](/img/structure/B5857251.png)




